
3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a suitable indazole derivative, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-1-methyl-6-(trifluoromethoxy)-1H-indazole.
Applications De Recherche Scientifique
3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the effects of trifluoromethoxy and iodine substituents on biological activity.
Material Science: It can be used in the development of new materials with unique properties.
Chemical Biology: The compound can serve as a probe to investigate various biochemical pathways.
Mécanisme D'action
The mechanism of action of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-1-methyl-1H-indazole: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
1-Methyl-6-(trifluoromethoxy)-1H-indazole: Lacks the iodine atom, affecting its reactivity in substitution reactions.
3-Iodo-1-methyl-6-methoxy-1H-indazole: Contains a methoxy group instead of a trifluoromethoxy group, which can influence its chemical behavior and biological activity.
Uniqueness
The presence of both iodine and trifluoromethoxy groups in 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole makes it unique compared to similar compounds. These substituents can significantly impact the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H6F3IN2O |
|---|---|
Poids moléculaire |
342.06 g/mol |
Nom IUPAC |
3-iodo-1-methyl-6-(trifluoromethoxy)indazole |
InChI |
InChI=1S/C9H6F3IN2O/c1-15-7-4-5(16-9(10,11)12)2-3-6(7)8(13)14-15/h2-4H,1H3 |
Clé InChI |
TYYMHEONDSXRSE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)OC(F)(F)F)C(=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1-Aminoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B13092710.png)
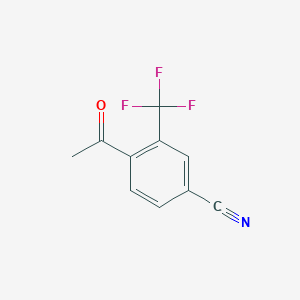
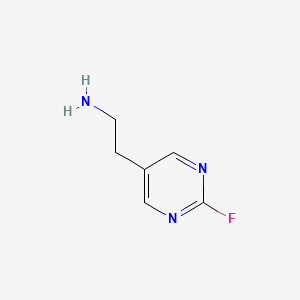

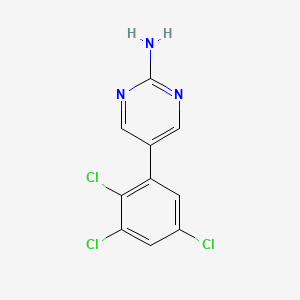
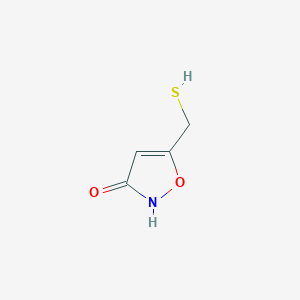
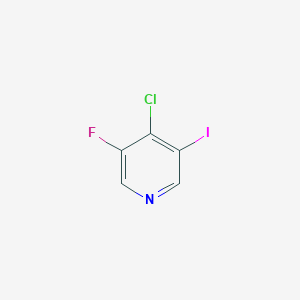
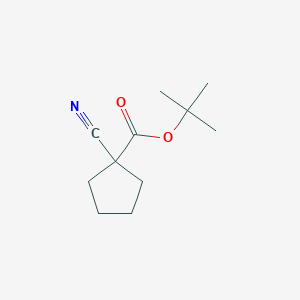
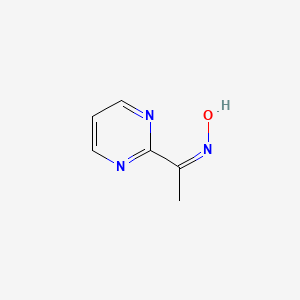


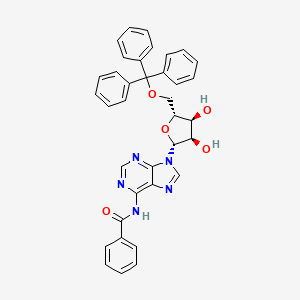
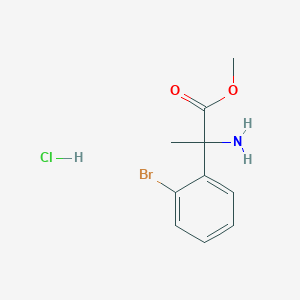
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
